5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-propan-2-yl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-9(2)10-4-5-11(18-3)12(8-10)20(16,17)15-13-14-6-7-19-13/h4-9H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYGCWMNURFJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
- Core Structure Differences: The target compound and L3 share a benzene-sulfonamide core, while AZ7 utilizes a pyrimidine-carboxamide scaffold. Compound I employs a 1,3,4-thiadiazole ring, which differs electronically and sterically from the thiazole in the target compound. Thiadiazoles often exhibit higher metabolic stability but reduced hydrogen-bonding capacity .
- Substituent Effects: The isopropyl and methoxy groups in the target compound likely enhance lipophilicity and modulate steric interactions, influencing membrane permeability and target selectivity. AZ7’s methylsulfonyl and chloro groups increase electrophilicity, which may contribute to covalent interactions with biological targets .
- Spectroscopic Insights: In L3, the thiazole protons resonate at 7.47 ppm in the $ ^1H $-NMR spectrum, while phenolic carbons appear at 160.6 ppm ($ ^{13}C $-NMR). Such data suggest that substituents significantly influence electronic environments, a trend likely applicable to the target compound .
Computational and Crystallographic Insights
- Wavefunction Analysis: Tools like Multiwfn () can compare electron localization functions (ELF) and electrostatic potentials (ESP) between compounds. For instance, the methoxy group in the target compound may create distinct ESP regions compared to AZ7’s methylsulfonyl group, affecting receptor binding .
- Crystallographic Validation : SHELX-based refinements () are critical for confirming the stereochemistry of such compounds, particularly when substituents like the isopropyl group introduce chiral centers .
Biological Activity
5-Isopropyl-2-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known by its DrugBank accession number DB08673, is a compound belonging to the class of benzenesulfonamides. This compound has garnered interest due to its potential biological activities, including its effects on various biological pathways and its applications in medicinal chemistry. This article provides an overview of the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C₁₂H₁₅N₃O₂S₂
- Molecular Weight: 297.396 g/mol
- IUPAC Name: 4-{[5-(propan-2-yl)-1,3-thiazol-2-yl]amino}benzene-1-sulfonamide
Anticancer Properties
Research has shown that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, structural activity relationship (SAR) studies indicate that thiazole derivatives can be potent against various cancer cell lines. Notably, compounds similar to this compound have demonstrated cytotoxic effects with IC₅₀ values indicating their efficacy:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 9 | Bcl-2 Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
These findings suggest that the thiazole ring plays a crucial role in enhancing cytotoxicity against cancer cells .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study analyzing various thiazole-integrated compounds, certain analogues exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ). The structure of these compounds, particularly the presence of methoxy groups and their positioning on the phenyl ring, was critical for their anticonvulsant efficacy .
The mechanism by which this compound exerts its biological effects may involve interactions with specific protein targets or pathways. For instance:
- Inhibition of Enzymatic Activity: Some benzenesulfonamides are known to inhibit lipoxygenases and other enzymes involved in inflammatory pathways.
- Apoptosis Induction: Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Study on Antitumor Activity
A detailed study evaluated the antitumor potential of various thiazole derivatives, including those structurally related to this compound. The results demonstrated that certain modifications could significantly enhance activity against human glioblastoma and melanoma cell lines, suggesting that further exploration of this compound's derivatives could yield promising anticancer agents .
Research on Anticonvulsant Activity
Another investigation focused on synthesizing novel thiazole compounds and assessing their anticonvulsant properties. The study found that specific structural features were essential for achieving high efficacy in seizure models, reinforcing the potential therapeutic applications of thiazole-containing compounds in neurological disorders .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving yield .
- Temperature Control : Prolonged room-temperature reactions reduce side products (e.g., disubstituted byproducts) .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency .
Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
Basic Research Question
Key techniques include:
- X-ray Crystallography : Resolves 3D molecular packing and hydrogen-bonding networks (e.g., N–H⋯N interactions common in thiazole sulfonamides) .
- NMR Spectroscopy :
- IR Spectroscopy : Detects sulfonamide S=O stretches (1350–1150 cm⁻¹) and C–N vibrations (1250–1150 cm⁻¹) .
Table 1 : Representative Analytical Data for Analogous Compounds
| Technique | Key Observations (Analogous Compounds) | Reference |
|---|---|---|
| X-ray | Centrosymmetric dimers via N–H⋯N bonds | |
| 1H NMR | Thiazole H signals at δ 7.2–7.5 ppm | |
| IR | S=O asymmetric stretch at 1320 cm⁻¹ |
How does the sulfonamide-thiazole moiety influence the compound’s ability to inhibit target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), and what experimental approaches validate this interaction?
Advanced Research Question
The sulfonamide-thiazole scaffold mimics natural enzyme substrates, enabling competitive inhibition. Key methodologies include:
- Enzyme Assays : Measure IC50 values using PFOR activity assays (e.g., NADH oxidation monitored spectrophotometrically at 340 nm) .
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses, highlighting hydrogen bonds between the sulfonamide oxygen and active-site residues .
- Structural Analysis : X-ray crystallography of enzyme-inhibitor complexes validates docking predictions .
Data Contradiction Analysis :
Discrepancies in inhibition potency across studies may arise from:
- Crystallographic Variability : Differences in enzyme conformations (e.g., open vs. closed states).
- Assay Conditions : pH, cofactor concentrations, or temperature affecting enzyme kinetics .
What strategies resolve contradictions in biological activity data for sulfonamide-thiazole derivatives across studies?
Advanced Research Question
- Meta-Analysis : Compare datasets using standardized metrics (e.g., normalized IC50 values relative to control compounds).
- Orthogonal Assays : Validate results with complementary techniques (e.g., SPR for binding kinetics alongside enzyme assays) .
- Structural Modifications : Introduce isotopic labels (e.g., 13C-methoxy groups) to track metabolic stability and confirm target engagement .
How do the isopropyl and methoxy substituents affect the compound’s physicochemical properties and bioavailability?
Basic Research Question
- LogP Calculations : The isopropyl group increases hydrophobicity (LogP ~2.8), while the methoxy group enhances solubility via hydrogen bonding .
- Permeability Assays : Caco-2 cell models predict moderate intestinal absorption (Papp ~5 × 10⁻⁶ cm/s) due to balanced lipophilicity .
What advanced methodologies are used to study intermolecular interactions in crystalline forms of this compound?
Advanced Research Question
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H⋯F, H⋯O) and π-stacking interactions .
- Thermogravimetric Analysis (TGA) : Correlates thermal stability with hydrogen-bonding networks (e.g., decomposition >200°C in air) .
Table 2 : Intermolecular Interactions in Analogous Crystals
| Interaction Type | Distance (Å) | Contribution (%) | Reference |
|---|---|---|---|
| N–H⋯N (thiazole) | 2.89 | 25% | |
| C–H⋯O (sulfonamide) | 3.12 | 18% |
How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
Advanced Research Question
- SAR Studies : Modify substituents (e.g., replacing methoxy with halogens) and assess activity against PFOR vs. related enzymes (e.g., carbonic anhydrase) .
- Proteomic Profiling : Use affinity chromatography pulldowns coupled with LC-MS/MS to identify off-target binding proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
